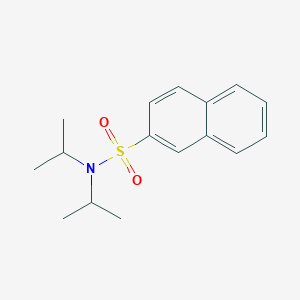![molecular formula C20H22N4O B5863442 2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)
2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone is a chemical compound that belongs to the phthalazinone family. It has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone has been studied for its potential applications in various scientific research fields. It has been found to possess anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a potential therapeutic agent for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone is not fully understood. However, it has been suggested that the compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that the compound may act as a DNA intercalator, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of certain bacterial and fungal strains. In addition, the compound has been shown to exhibit antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone in lab experiments is its potential as a fluorescent probe for detecting metal ions. Another advantage is its potential as a therapeutic agent for various diseases. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease. Another direction is to explore its potential as a fluorescent probe for detecting other metal ions. Additionally, further studies could be conducted to investigate the compound's potential as an antibacterial and antifungal agent.
Synthesis Methods
The synthesis of 2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone involves the reaction of 2-nitroaniline and 1-piperidinylmethylamine in the presence of a reducing agent such as iron powder or tin chloride. The resulting intermediate is then treated with methyl chloroformate to obtain the final product.
properties
IUPAC Name |
2-(2-amino-5-piperidin-1-ylphenyl)-4-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-16-7-3-4-8-17(16)20(25)24(22-14)19-13-15(9-10-18(19)21)23-11-5-2-6-12-23/h3-4,7-10,13H,2,5-6,11-12,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQABOJVFLNDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCCCC4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5863370.png)

![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5863386.png)



![3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)

![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)
